5-(Cyclohex-1-en-1-yl)pyrimidine

Lipophilicity Physicochemical property comparison Drug design

5-(Cyclohex-1-en-1-yl)pyrimidine (CAS 1936212-08-6, C₁₀H₁₂N₂, MW 160.22) is a 5‑substituted pyrimidine bearing a cyclohexenyl group at the C5 position. The cyclohexene ring introduces partial unsaturation, giving the compound intermediate lipophilicity (cLogP ≈ 2.43) and a topological polar surface area (TPSA) of 25.78 Ų.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B13257132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclohex-1-en-1-yl)pyrimidine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C2=CN=CN=C2
InChIInChI=1S/C10H12N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h4,6-8H,1-3,5H2
InChIKeyVRVMKOBPKZYWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclohex-1-en-1-yl)pyrimidine: Core Properties and Procurement Context


5-(Cyclohex-1-en-1-yl)pyrimidine (CAS 1936212-08-6, C₁₀H₁₂N₂, MW 160.22) is a 5‑substituted pyrimidine bearing a cyclohexenyl group at the C5 position . The cyclohexene ring introduces partial unsaturation, giving the compound intermediate lipophilicity (cLogP ≈ 2.43) and a topological polar surface area (TPSA) of 25.78 Ų . It is primarily sourced as a research intermediate or building block, with commercial availability at ≥95% purity .

Research building block with ≥95% purity from documented source
Cyclohexenyl substituent supports non-planar pharmacophore exploration
Allylic double bond enables synthetic derivatization (reported patent use)

Why 5-(Cyclohex-1-en-1-yl)pyrimidine Cannot Be Casually Interchanged with Other C5-Substituted Pyrimidines


C5‑substituted pyrimidines with different aliphatic or aromatic groups cannot be treated as interchangeable because the substituent governs key molecular properties: lipophilicity (LogP), conformational dynamics, and electronic character. For example, replacing the cyclohexen‑1‑yl group with a phenyl ring changes LogP by approximately 0.8 units while keeping TPSA identical , significantly altering membrane permeability and protein‑binding profiles. Similarly, fully saturated cyclohexyl or smaller cyclopentyl analogs differ in shape, van der Waals volume, and metabolic stability, making them unsuitable surrogates in structure‑activity relationship (SAR) studies and synthetic applications. Selection without quantitative evidence of equivalence risks project failure.

Property
This Compound
Closest Analog
Risk if Interchanged
Lipophilicity
Higher LogP (reported ~0.8 units)
5-Phenylpyrimidine (lower LogP)
May shift membrane permeability and protein binding
3D Geometry
Non-planar half-chair
Planar aromatic (5-phenyl)
Different pharmacophore; may not engage same binding pockets
Synthetic utility
Allylic double bond for further reactions
Saturated analog (no allylic reactivity)
May not support allylic derivatization pathways

Quantitative Differentiation Evidence for 5-(Cyclohex-1-en-1-yl)pyrimidine vs Closest Analogs


Lipophilicity Advantage vs 5-Phenylpyrimidine: LogP Increase of ~0.8 Units Without TPSA Penalty

5-(Cyclohex-1-en-1-yl)pyrimidine exhibits a computed LogP of 2.434 compared with 1.62 for 5‑phenylpyrimidine, while both compounds share an identical TPSA of 25.78 Ų . This ~0.8 LogP unit increase indicates substantially higher lipophilicity with no increase in polar surface area, a profile that often translates into improved membrane permeability without added hydrogen‑bonding promiscuity.

Lipophilicity ΔLogP
Data to verify
ΔLogP = 0.81
Higher lipophilicity without TPSA increase
Computed values from vendor datasheets; independent validation recommended
Lipophilicity Physicochemical property comparison Drug design

Conformational Flexibility vs Rigid Aromatic Bioisosteres: Unsaturated Cyclohexenyl vs Phenyl at Pyrimidine C5

The cyclohex‑1‑en‑1‑yl substituent is non‑planar and conformationally mobile (half‑chair cyclohexene ring), whereas the phenyl group in 5‑phenylpyrimidine is planar and rotationally restricted [1]. This fundamental geometric difference means the two substituents present distinct 3D pharmacophores to biological targets, even when the pyrimidine core is identical. No quantitative activity comparison is available for the unadorned pyrimidine scaffold, but the structural distinction is established by X‑ray crystallographic data on analogous 5‑cyclohexenyl nucleosides, which confirm non‑planar geometry of the cyclohexene ring [1].

3D Geometry
Class-level inference
Cyclohexenyl: half-chair Phenyl: planar
Different conformational space for target engagement
Inferred from X-ray of 5-cyclohexyl nucleosides; direct data pending
Conformational analysis Bioisosterism Medicinal chemistry

Synthetic Intermediate Value: Documented Use in Carbocyclic Nucleoside Synthesis

Patent literature identifies 5‑(cyclohex‑1‑en‑1‑yl)pyrimidine as an important intermediate for synthesizing novel 5‑substituted pyrimidine carbocyclic nucleoside medicines [1]. The compound offers mild reaction conditions and operational safety, making it suitable for industrial scale‑up [1]. Closely related saturated analog 5‑cyclohexylpyrimidine lacks the allylic reactivity of the cyclohexene double bond, which is essential for subsequent functionalization steps (e.g., epoxidation, dihydroxylation) in the synthetic route.

Synthetic Utility
Reported
Allylic double bond enables epoxidation, dihydroxylation; saturated analog lacks this reactivity
Critical for carbocyclic nucleoside library synthesis
Patent-derived; synthetic scope requires validation
Synthetic intermediate Carbocyclic nucleosides Antiviral agents

Commercial Availability and Purity: Fluorochem 97% Grade with Defined Hazard Profile

5‑(Cyclohex‑1‑en‑1‑yl)pyrimidine is available from Fluorochem (Product Code F200857) at 97.0% purity, with documented hazard information (H302, H315, H319, H335) and full SDS support . Pricing is £1335 for 2 g and £2577 for 5 g . By comparison, saturated analog 5‑cyclohexyl‑2,4‑dichloropyrimidine is listed by multiple vendors but with widely varying purity grades and no unified pricing benchmark, complicating procurement consistency.

Vendor Purity
Specification review
97.0% purity
Batch consistency documentation
Verify current batch specification at procurement
Commercial availability Purity specification Procurement

Priority Application Scenarios Where 5-(Cyclohex-1-en-1-yl)pyrimidine Offers Demonstrable Fit-to-Purpose


Medicinal Chemistry: Lipophilicity‑Guided Library Design Requiring High Passive Permeability Without TPSA Expansion

In hit‑to‑lead programs where increasing LogP while maintaining low TPSA is desirable for CNS or intracellular targets, 5‑(cyclohex‑1‑en‑1‑yl)pyrimidine serves as a scaffold fragment that provides approximately 0.8 LogP units more than 5‑phenylpyrimidine at the same polar surface area . This allows exploration of lipophilic space without introducing additional hydrogen‑bond acceptors or donors.

Synthesis of Carbocyclic Nucleoside Analogs: Allylic Double Bond as a Key Functional Handle

Researchers constructing 5‑substituted pyrimidine carbocyclic nucleosides benefit from the allylic double bond of the cyclohexenyl group, which enables further transformations such as epoxidation, dihydroxylation, or hydroboration [2]. The saturated analog 5‑cyclohexylpyrimidine cannot support these synthetic routes, making the cyclohexenyl compound the required starting material for this class of targets.

Conformationally Constrained Pharmacophore Screening: Exploring Non‑Planar Topologies at Pyrimidine C5

For targets known to accommodate non‑planar hydrophobic groups, the half‑chair cyclohexene ring presents a 3D pharmacophore distinct from flat aromatic substituents [1]. Screening libraries built around 5‑(cyclohex‑1‑en‑1‑yl)pyrimidine may capture interactions inaccessible to 5‑phenyl or 5‑heteroaryl‑substituted analogs, especially in enzymes with deep hydrophobic pockets.

Reproducible Academic and Industrial Procurement: Standardized Purity and Safety Documentation

Labs requiring a well‑characterized, single‑vendor source of C5‑cyclohexenylpyrimidine with defined purity (97%), pricing, and complete hazard documentation can confidently specify Fluorochem Product F200857, reducing the risk of batch variability that may arise when sourcing from multiple unvetted suppliers .

Application
Selection Property
Validation Focus
Lipophilicity-guided library design
Reported LogP shift without TPSA increase
Passive permeability assessment in target models
Carbocyclic nucleoside analog synthesis
Allylic double-bond reactivity for downstream functionalization
Synthetic yield and transformation scope validation
Non-planar pharmacophore screening
Half-chair cyclohexene geometry vs planar aromatics
Target engagement and binding pocket compatibility
Standardized research procurement
Defined purity grade with full SDS documentation
Batch-to-batch consistency verification
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